4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 796060-39-4
VCID: VC4452929
InChI: InChI=1S/C22H23FN2O2/c1-15-11-20-17(13-22(26)27-21(20)12-16(15)2)14-24-7-9-25(10-8-24)19-5-3-18(23)4-6-19/h3-6,11-13H,7-10,14H2,1-2H3
SMILES: CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F
Molecular Formula: C22H23FN2O2
Molecular Weight: 366.436

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one

CAS No.: 796060-39-4

Cat. No.: VC4452929

Molecular Formula: C22H23FN2O2

Molecular Weight: 366.436

* For research use only. Not for human or veterinary use.

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one - 796060-39-4

Specification

CAS No. 796060-39-4
Molecular Formula C22H23FN2O2
Molecular Weight 366.436
IUPAC Name 4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one
Standard InChI InChI=1S/C22H23FN2O2/c1-15-11-20-17(13-22(26)27-21(20)12-16(15)2)14-24-7-9-25(10-8-24)19-5-3-18(23)4-6-19/h3-6,11-13H,7-10,14H2,1-2H3
Standard InChI Key QUOADMSAIQCEGK-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 2H-chromen-2-one (coumarin) core substituted with methyl groups at positions 6 and 7. A piperazine ring, functionalized with a 4-fluorophenyl group, is tethered to the coumarin scaffold via a methylene bridge. This hybrid structure merges the bioactivity of coumarins with the receptor-binding capacity of arylpiperazines .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₃FN₂O₂
Molecular Weight366.44 g/mol
IUPAC Name4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one
SMILESCC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F
InChI KeyQUOADMSAIQCEGK-UHFFFAOYSA-N
PubChem CID2453703

The fluorophenyl group enhances lipophilicity and metabolic stability, while the piperazine moiety enables interactions with neurotransmitter receptors.

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multi-step reactions:

  • Coumarin Core Formation: 6,7-Dimethyl-4-methylchromen-2-one is prepared through Pechmann condensation of resorcinol derivatives with β-keto esters .

  • Piperazine Functionalization: 1-(4-Fluorophenyl)piperazine is synthesized via nucleophilic aromatic substitution of fluorobenzene with piperazine .

  • Coumarin-Piperazine Coupling: A Mannich reaction or alkylation links the piperazine to the coumarin’s 4-position using formaldehyde or bromoalkyl intermediates .

Yields depend on reaction conditions, with optimal results achieved using acetonitrile as a solvent and potassium carbonate as a base .

Pharmacological Profile

Serotonergic Receptor Affinity

The compound exhibits high affinity for 5-HT₁A receptors (Kᵢ = 0.8–2.3 nM), attributed to:

  • Piperazine-fluorophenyl motif: Forms salt bridges with Asp116 in the receptor’s binding pocket .

  • Coumarin methyl groups: Enhance hydrophobic interactions with transmembrane helices .

Table 2: Receptor Binding Data

ReceptorAffinity (Kᵢ, nM)Selectivity Over D₂ ReceptorSource
5-HT₁A0.8–2.3>100-fold
5-HT₂A15.45-fold
D₂120

Comparative Analysis with Structural Analogues

Positional Isomerism Impact

  • 4-Fluorophenyl vs. 2-Fluorophenyl: The 4-fluoro derivative shows 10-fold higher 5-HT₁A affinity than its 2-fluoro counterpart (PubChem CID 4640001) .

  • Methyl Substitution: Adding a third methyl group (5,7,8-trimethyl) reduces solubility but improves blood-brain barrier penetration.

Future Research Directions

  • Pharmacokinetic Studies: Investigate oral bioavailability and metabolic pathways.

  • Safety Profiling: Assess toxicity in mammalian models.

  • Structural Optimization: Explore replacing methyl groups with polar substituents to enhance solubility.

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